molecular formula C7H9FN2 B13567893 (R)-1-(4-Fluoropyridin-2-yl)ethan-1-amine

(R)-1-(4-Fluoropyridin-2-yl)ethan-1-amine

Cat. No.: B13567893
M. Wt: 140.16 g/mol
InChI Key: JLWBNANFBVXBSG-RXMQYKEDSA-N
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Description

®-1-(4-Fluoropyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and an amine group attached to the ethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoropyridine.

    Nucleophilic Substitution: The fluorine atom in 4-fluoropyridine is substituted with an amine group through a nucleophilic substitution reaction. This can be achieved using reagents such as ammonia or primary amines under appropriate conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer of 1-(4-Fluoropyridin-2-yl)ethan-1-amine.

Industrial Production Methods

Industrial production methods for ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine may involve large-scale synthesis using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group in ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine can undergo oxidation reactions to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl halides.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted pyridine derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

®-1-(4-Fluoropyridin-2-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropyridin-2-amine: Similar structure with a fluorine atom at the 5-position.

    4-Fluoropyridin-2-amine: Similar structure with a fluorine atom at the 4-position.

    2-Fluoropyridin-3-amine: Similar structure with a fluorine atom at the 2-position.

Uniqueness

®-1-(4-Fluoropyridin-2-yl)ethan-1-amine is unique due to its specific stereochemistry and the position of the fluorine atom

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(1R)-1-(4-fluoropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

JLWBNANFBVXBSG-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)F)N

Canonical SMILES

CC(C1=NC=CC(=C1)F)N

Origin of Product

United States

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